molecular formula C14H19N3O B11727590 N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11727590
M. Wt: 245.32 g/mol
InChI Key: BEQLVEHWHKVYIJ-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with ethoxyphenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethoxyphenyl group can be further functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethoxyphenyl derivatives.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-4-18-13-7-5-12(6-8-13)10-15-14-9-11(2)17(3)16-14/h5-9H,4,10H2,1-3H3,(H,15,16)

InChI Key

BEQLVEHWHKVYIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NN(C(=C2)C)C

Origin of Product

United States

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